molecular formula C24H32N2O5S2 B2766375 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine CAS No. 865611-82-1

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Cat. No.: B2766375
CAS No.: 865611-82-1
M. Wt: 492.65
InChI Key: VWHDHBODTGSGDP-UHFFFAOYSA-N
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Description

The compound 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring two 3-methylpiperidine moieties linked via a phenoxy-bridged benzenesulfonyl scaffold. This structure confers unique physicochemical properties, including high polarity due to sulfonyl groups and steric hindrance from the piperidine rings. Such characteristics are critical in pharmaceutical and materials science applications, particularly in modulating solubility, reactivity, and intermolecular interactions .

Properties

IUPAC Name

3-methyl-1-[4-[4-(3-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-19-5-3-15-25(17-19)32(27,28)23-11-7-21(8-12-23)31-22-9-13-24(14-10-22)33(29,30)26-16-4-6-20(2)18-26/h7-14,19-20H,3-6,15-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHDHBODTGSGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine typically involves multiple steps. One common method includes the reaction of 3-methylpiperidine with sulfonyl chloride derivatives under controlled conditions to form the sulfonylpiperidine intermediate. This intermediate is then reacted with phenoxyphenyl derivatives to form the final compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

The compound has garnered attention for its potential biological activities, including:

Anticancer Properties

Research indicates that compounds with similar structures can exhibit anticancer effects by inhibiting specific signaling pathways involved in tumor growth. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through modulation of the apoptotic pathway.

Antibacterial Activity

The dual sulfonyl groups may enhance the antibacterial efficacy of this compound against various bacterial strains. In vitro studies have demonstrated significant inhibition of bacterial growth, suggesting its potential as a novel antibiotic agent.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, including:

  • Dipeptidyl Peptidase IV (DPP-IV) : Critical in glucose metabolism, inhibition can help manage diabetes.
  • Cyclooxygenase (COX) : Similar to known anti-inflammatory drugs, it may provide therapeutic benefits in inflammatory conditions.

Case Study 1: Anticancer Activity

A study evaluated the effects of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antibacterial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 3: Enzyme Inhibition

Research on DPP-IV inhibition revealed that the compound effectively reduced enzyme activity in a dose-dependent manner, suggesting its potential role in diabetes management.

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic Acid
  • Key Features : Contains a carboxylic acid group instead of a second benzenesulfonyl-piperidine moiety.
  • Physicochemical Properties: Solubility: Enhanced solubility in polar solvents due to the carboxylic acid group, which facilitates hydrogen bonding . Steric Effects: The 3-methylpiperidine group introduces steric hindrance, slowing nucleophilic substitution reactions compared to non-substituted analogs . Interactions: The aromatic system enables π-π stacking, similar to the target compound’s benzene rings .
Benzimidazole Derivatives (e.g., 3ae, 3af)
  • Key Features: Include benzimidazole cores with sulfonylphenoxy and pyridylmethylsulfinyl substituents.
  • Synthesis : Yields range from 73% to 97%, suggesting efficient synthetic routes for sulfonylated aromatic systems .
  • Structural Contrast : Unlike the target compound, these derivatives feature heterocyclic benzimidazole rings, which may enhance biological activity (e.g., proton pump inhibition) but reduce thermal stability .
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline
  • Key Features : Substituted aniline group instead of a benzenesulfonyl-piperidine.
Benzylpiperidine Derivatives (e.g., Compounds 21, 23–26, 28)
  • Key Features : Contain trifluoromethyl and thioether groups.
  • Physicochemical Properties :
    • Lipophilicity : Trifluoromethyl groups increase lipophilicity, contrasting with the target compound’s polar sulfonyl groups .
    • Analytical Data : Characterized via NMR and HPLC, with retention times indicating moderate-to-high polarity, comparable to the target compound .

Biological Activity

3-Methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The chemical formula for 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is C17H26N2O4S2C_{17}H_{26}N_{2}O_{4}S_{2}. Its structure contains multiple functional groups that contribute to its biological activity. The presence of sulfonamide and piperidine moieties is particularly significant as they are known to enhance the pharmacological profile of compounds.

Property Value
Molecular FormulaC17H26N2O4S2C_{17}H_{26}N_{2}O_{4}S_{2}
Molecular Weight394.53 g/mol
IUPAC Name3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Antibacterial Activity

Research indicates that compounds with piperidine and sulfonamide groups exhibit significant antibacterial properties. Studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves interference with bacterial enzyme systems or disruption of cell wall synthesis.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds containing piperidine rings have demonstrated cytotoxic effects against different cancer cell lines. For instance, piperidine derivatives have been associated with apoptosis induction in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly relevant in the context of neurodegenerative diseases like Alzheimer's, while urease inhibitors can play a role in managing urinary tract infections . The sulfonamide group is crucial for these interactions, enhancing binding affinity to target enzymes.

Study 1: Antibacterial Evaluation

A series of synthesized piperidine derivatives were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against MRSA, suggesting strong antibacterial potential .

Study 2: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of various piperidine derivatives on cancer cell lines, it was found that some derivatives induced significant cell death at concentrations ranging from 50 to 100 µM. The mechanism was linked to the activation of apoptotic pathways, highlighting the therapeutic potential of these compounds in oncology .

The biological activity of 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The sulfonamide moiety forms hydrogen bonds with active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : The hydrophobic regions of the piperidine ring allow for insertion into bacterial membranes, leading to increased permeability and cell lysis.
  • Signal Pathway Modulation : The compound may influence intracellular signaling pathways that regulate cell survival and apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for synthesizing sulfonated piperidine derivatives like 3-methyl-1-(4-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine?

  • Methodological Answer : The synthesis typically involves sequential sulfonation and coupling reactions. Key steps include:
  • Sulfonation : Reacting piperidine derivatives (e.g., 3-methylpiperidine) with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) to form sulfonamide linkages .
  • Coupling Reactions : Using nucleophilic aromatic substitution or Ullmann-type coupling to attach phenoxy or aryl groups. For example, reacting 4-hydroxybenzenesulfonyl chloride with substituted phenols in the presence of K₂CO₃ as a base .
  • Optimization : Lower reaction temperatures (e.g., 268 K) improve selectivity for intermediates , while purification via column chromatography (e.g., n-hexane/EtOAC gradients) ensures high yields (up to 78%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of sulfonated piperidine compounds?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between para- and meta-sulfonyl groups) .
  • High-Performance Liquid Chromatography (HPLC) : Retention times (e.g., 11.351–11.959 minutes) and peak areas (>95%) validate purity under UV detection (254 nm) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., C: 72.09% calculated vs. 72.10% observed) to confirm stoichiometry .

Q. What solvent systems are effective in recrystallizing multi-sulfonated aromatic piperidines?

  • Methodological Answer :
  • Polar Solvent Mixtures : Use CHCl₃/MeOH (for polar intermediates) or EtOAc/n-hexane (for non-polar derivatives) to achieve high-purity crystals .
  • Temperature Control : Gradual cooling (e.g., from reflux to 4°C) minimizes amorphous byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data between structurally similar piperidine sulfonates?

  • Methodological Answer :
  • Orthogonal Assays : Compare results from surface plasmon resonance (SPR) binding affinity studies with enzymatic inhibition assays to distinguish true activity from assay artifacts .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate critical functional groups .
  • Computational Modeling : Use molecular docking to predict binding modes and identify steric/electronic mismatches in active sites .

Q. What strategies enhance the metabolic stability of piperidine sulfonate derivatives in preclinical studies?

  • Methodological Answer :
  • Steric Shielding : Introduce bulky substituents (e.g., cyclopropyl groups) near metabolically labile sites (e.g., sulfonyloxy linkages) to hinder enzymatic degradation .
  • Isotope Labeling : Use deuterated analogs (e.g., replacing CH₃ with CD₃ in methyl groups) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask polar sulfonyl groups with ester-protected motifs to improve bioavailability .

Q. How can computational methods guide the rational design of piperidine sulfonates with improved target selectivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanosecond timescales to assess binding stability and residence time .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for substituent variations (e.g., methyl vs. ethyl groups) to prioritize synthetic targets .
  • Pharmacophore Modeling : Identify essential hydrogen-bond acceptors (e.g., sulfonyl oxygen) and hydrophobic regions to align with target binding pockets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for sulfonated piperidines in aqueous vs. organic media?

  • Methodological Answer :
  • pH-Dependent Solubility : Test solubility across a pH gradient (e.g., 2–10) to identify ionization states (e.g., sulfonate deprotonation at high pH) .
  • Co-Solvent Systems : Use water-miscible solvents (e.g., DMSO) to enhance solubility for in vitro assays without altering ionization .
  • Solid-State Characterization : Perform X-ray crystallography or PXRD to detect polymorphic forms that influence solubility .

Experimental Design Considerations

Q. What controls are essential when assessing off-target effects of piperidine sulfonates in kinase inhibition assays?

  • Methodological Answer :
  • Negative Controls : Include structurally related but inactive analogs (e.g., lacking the sulfonyl group) to baseline non-specific binding .
  • Positive Controls : Use known kinase inhibitors (e.g., staurosporine) to validate assay sensitivity .
  • Counter-Screening : Test against unrelated targets (e.g., GPCRs) to confirm selectivity .

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